![molecular formula C16H17NO2S2 B14391615 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine CAS No. 88170-96-1](/img/structure/B14391615.png)
4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine is a chemical compound characterized by the presence of a disulfide bond between a 4-methylphenyl group and an L-phenylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine typically involves the formation of a disulfide bond between 4-methylphenyl thiol and L-phenylalanine. The reaction is often carried out under mild oxidative conditions to facilitate the formation of the disulfide linkage. Common oxidizing agents used in this process include hydrogen peroxide or iodine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. This compound may also interact with proteins, affecting their structure and function through disulfide exchange reactions.
Comparación Con Compuestos Similares
4-Methylphenyl disulfide: Similar in structure but lacks the L-phenylalanine moiety.
L-Phenylalanine: Contains the amino acid structure but lacks the disulfide bond.
4-Methylphenyl thiol: Contains the thiol group but lacks the disulfide bond and L-phenylalanine moiety.
Uniqueness: 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine is unique due to the combination of the disulfide bond and the L-phenylalanine moiety. This dual functionality allows it to participate in a variety of chemical and biological processes, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
88170-96-1 |
|---|---|
Fórmula molecular |
C16H17NO2S2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[(4-methylphenyl)disulfanyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO2S2/c1-11-2-6-13(7-3-11)20-21-14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
Clave InChI |
MEOPEVCBPADUPU-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC=C(C=C1)SSC2=CC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


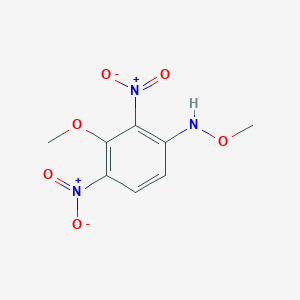
![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
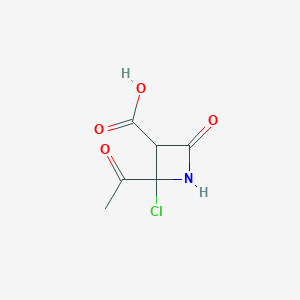
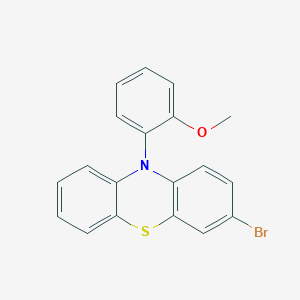


![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
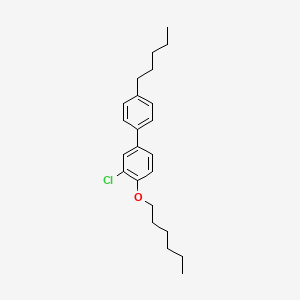
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
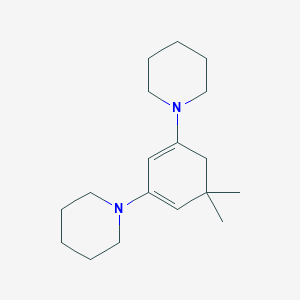

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
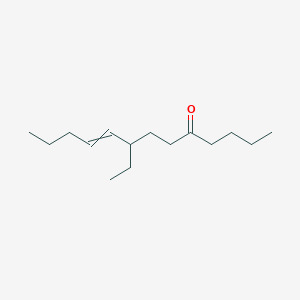
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
